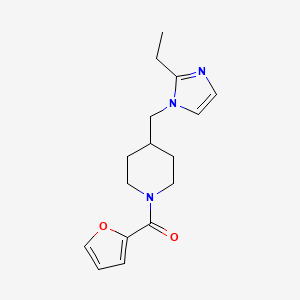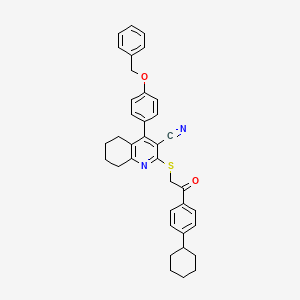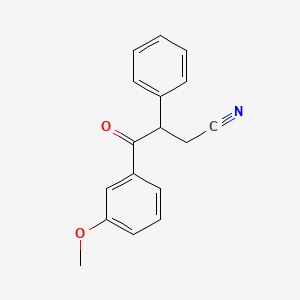![molecular formula C18H11N3O2S B2807869 N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-cyanobenzamide CAS No. 681158-95-2](/img/structure/B2807869.png)
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-cyanobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-cyanobenzamide is a useful research compound. Its molecular formula is C18H11N3O2S and its molecular weight is 333.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Activity
A study by El-Helw et al. (2019) focused on the synthesis of chromenones bearing benzothiazole moiety, which showed significant antitumor activities against lung and colon cancer cells, comparable to the standard drug doxorubicin (El-Helw et al., 2019).
Antimicrobial Activity and Polyurethane Coating
El‐Wahab et al. (2014) synthesized a coumarin thiazole derivative with antimicrobial activity. This compound showed potent antimicrobial effects when incorporated into polyurethane varnishes, suggesting potential use in antimicrobial coatings (El‐Wahab et al., 2014).
Efficient Synthesis Techniques
Reddy and Jeong (2016) developed an efficient synthesis method for thiazolo[3,2-a]chromeno[4,3-d]pyrimidin-6(7H)-one derivatives, demonstrating operational simplicity and environmental friendliness (Reddy & Jeong, 2016).
Cytotoxicity in Cancer Treatment
Mahmoodi et al. (2010) investigated the cytotoxic activity of 4‐aryl‐4H‐chromenes against various cancer cell lines, with some compounds showing potent activity against nasopharyngeal carcinoma, medulloblastoma, and breast cancer cells (Mahmoodi et al., 2010).
Ligands for Adenosine Receptors
Cagide et al. (2015) synthesized chromone–thiazole hybrids as potential ligands for human adenosine receptors, providing insights into ligand-receptor binding for therapeutic purposes (Cagide et al., 2015).
Synthesis for Various Applications
Sukdolak et al. (2004) developed a method for synthesizing 3-(thiazol-4-yl)-4-hydroxy coumarines, demonstrating versatility in creating derivatives for various applications (Sukdolak et al., 2004).
Cytotoxic Compounds for Cancer Cell Lines
Raj et al. (2010) produced compounds displaying significant cytotoxic activity against various human cancer cell lines, indicating potential for cancer treatment (Raj et al., 2010).
Mécanisme D'action
Target of Action
Compounds with a thiazole ring have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Therefore, it is plausible that this compound may interact with multiple targets involved in these biological processes.
Mode of Action
Thiazole derivatives have been reported to inhibit bacterial and cancer cell proliferation by disrupting the dna replication process . They are known as the main structure of antitumor agents, possibly due to the presence of a toxophoric N–C–S moiety .
Biochemical Pathways
Thiazole derivatives have been reported to affect various biochemical pathways related to their biological activities . For instance, they may activate or inhibit enzymes, stimulate or block receptors, and disrupt DNA replication in bacterial and cancer cells .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-cyanobenzamide.
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Therefore, it is plausible that this compound may induce similar effects.
Propriétés
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-cyanobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O2S/c19-9-11-5-7-12(8-6-11)17(22)21-18-20-16-13-3-1-2-4-14(13)23-10-15(16)24-18/h1-8H,10H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBKPDFVFJGIFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)C4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide](/img/no-structure.png)
![3-[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2807787.png)
![N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2807788.png)
![4-(dimethylamino)-2-[(2,5-dimethylphenyl)amino]pyridine-3-carbonitrile](/img/structure/B2807791.png)
![N-(2-ethoxyphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2807792.png)
![N-(3-methoxyphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2807793.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2807798.png)
![2-(3,4-Dimethoxyphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2807801.png)




![trans-Cyclopropanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B2807809.png)
